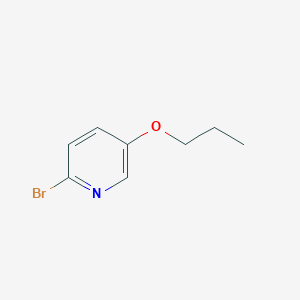
2-溴-5-丙氧基吡啶
描述
“2-Bromo-5-propoxypyridine” is a chemical compound with diverse applications in scientific research . It is used as an active pharmaceutical intermediate and in the coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines .
Synthesis Analysis
While specific synthesis methods for “2-Bromo-5-propoxypyridine” were not found in the search results, it is mentioned as a valuable building block in organic synthesis.
Molecular Structure Analysis
The molecular formula of “2-Bromo-5-propoxypyridine” is C8H10BrNO . Its average mass is 216.075 Da and its monoisotopic mass is 214.994568 Da .
Chemical Reactions Analysis
“2-Bromo-5-propoxypyridine” is used in various chemical reactions. For instance, it is used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-5-propoxypyridine” include a molecular weight of 216.08 .
科学研究应用
光谱研究和光学性质
- 已经使用傅里叶变换红外(FT-IR)和核磁共振(NMR)光谱技术对相关溴吡啶进行了光谱表征,例如5-溴-2-(三氟甲基)吡啶。这些研究对于理解溴吡啶的分子结构和化学性质是至关重要的(Vural & Kara, 2017)。
合成和结构分析
- 对吡啶衍生物的合成和晶体结构分析的研究,包括与2-溴-5-丙氧基吡啶相关的化合物,可以揭示这些化合物在各个领域(包括制药)中的化学行为和潜在应用(Kuhn, Al-Sheikh, & Steimann, 2003)。
生物医学研究
- 溴吡啶已被用于生物医学研究,例如在DNA合成和复制的研究中。例如,相关化合物三氚化5-溴-2'-脱氧尿嘧啶已被用作生物研究中核和线粒体脱氧核糖核酸合成的前体(Gross & Rabinowitz, 1969)。
制药化学
- 溴吡啶参与了新型制药化合物的开发。对新型以吡啶为基础的衍生物的合成研究,包括它们的量子力学研究和生物活性,对于制药领域的进展至关重要(Ahmad et al., 2017)。
缓蚀
- 一些溴吡啶已被研究用于缓蚀,特别是在保护金属表面在恶劣环境中的潜力方面(El-Lateef et al., 2015)。
安全和危害
未来方向
作用机制
Target of Action
It’s known that bromopyridines are often used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions .
Mode of Action
In the context of organic synthesis, 2-Bromo-5-propoxypyridine likely acts as a reagent in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the bromine atom in 2-Bromo-5-propoxypyridine is replaced by an organoboron reagent in the presence of a palladium catalyst . The bromine atom acts as a leaving group, allowing the formation of a new carbon-carbon bond .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules .
Result of Action
In the context of organic synthesis, the compound serves as a building block for the formation of more complex molecules .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-propoxypyridine can be influenced by various environmental factors. For instance, in SM cross-coupling reactions, the reaction conditions (e.g., temperature, solvent, presence of a catalyst) can significantly affect the yield and selectivity of the reaction .
生化分析
Biochemical Properties
2-Bromo-5-propoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis . The compound’s interaction with enzymes and proteins can lead to the formation of new chemical bonds, thereby influencing biochemical pathways.
Cellular Effects
2-Bromo-5-propoxypyridine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes, leading to changes in cellular behavior . Additionally, it can affect metabolic processes by interacting with key enzymes involved in cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2-Bromo-5-propoxypyridine involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to either inhibition or activation of their activity. This binding interaction can result in changes in gene expression and subsequent cellular responses . The compound’s ability to form stable complexes with enzymes makes it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-propoxypyridine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-5-propoxypyridine remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its temporal effects.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-propoxypyridine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, while at high doses, it can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes significant only above a certain dosage . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
2-Bromo-5-propoxypyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in metabolic pathways can lead to changes in the concentration of specific metabolites, thereby affecting overall cellular metabolism . Understanding these interactions is essential for elucidating the compound’s biochemical properties.
Transport and Distribution
The transport and distribution of 2-Bromo-5-propoxypyridine within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions determine the compound’s availability and efficacy in biochemical reactions.
Subcellular Localization
2-Bromo-5-propoxypyridine’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications
属性
IUPAC Name |
2-bromo-5-propoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-5-11-7-3-4-8(9)10-6-7/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYGEMJWLYTXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312233 | |
| Record name | 2-Bromo-5-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1144110-15-5 | |
| Record name | 2-Bromo-5-propoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1144110-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1376772.png)

![2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B1376775.png)
![2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B1376776.png)
![7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1376778.png)
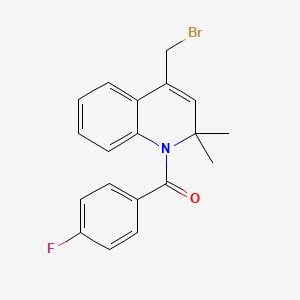
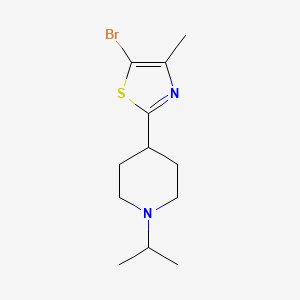
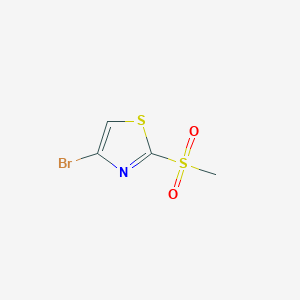
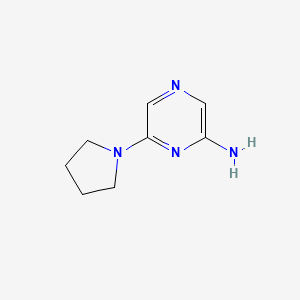
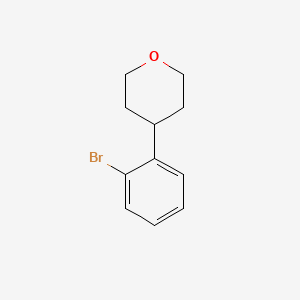
![Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate](/img/structure/B1376788.png)

![4,5,6-trimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B1376790.png)

